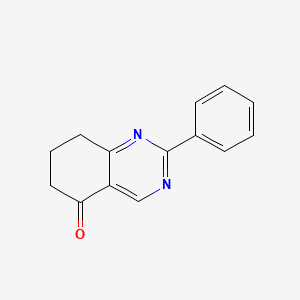

2-phenyl-7,8-dihydroquinazolin-5(6H)-one

Description

Overview of the Dihydroquinazolinone Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is classified as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from its consistent presence as a core structural component in a wide array of biologically active compounds. rsc.orgresearchgate.net Quinazoline (B50416) and its derivatives, including dihydroquinazolinones, are nitrogen-rich heterocyclic compounds that have garnered significant interest from medicinal chemists for the development of new drug candidates. bohrium.comresearchgate.net

The pharmacological versatility of the quinazolinone scaffold is extensive, with derivatives demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anticonvulsant, and antihyperlipidemic properties. researchgate.netnih.govmdpi.com This wide range of biological functions makes the dihydroquinazolinone moiety a highly valued scaffold for designing novel therapeutic agents. rsc.org The utility of this scaffold is not limited to its biological activity; it also serves as a crucial synthon for creating more complex, modified derivatives with distinct biological profiles. rsc.orgresearchgate.net

In organic synthesis, the focus has been on developing efficient and diverse methods to construct the dihydroquinazolinone core. tandfonline.com The adaptability of the scaffold allows for substitutions at various positions, enabling the generation of large libraries of compounds for screening and optimization in drug discovery programs. rsc.org

Significance of the 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one Substructure in Current Chemical Research

The 2-phenyl-7,8-dihydroquinazolin-5(6H)-one substructure, and its close derivatives, have emerged as a focal point in the search for treatments for neurodegenerative disorders. nih.gov Specifically, research has identified the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as a promising starting point for the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govsemanticscholar.org This is particularly relevant for conditions like Parkinson's disease and Alzheimer's disease, where modulating MAO-B activity is a key therapeutic strategy. nih.gov

A recent study involved the synthesis and biological evaluation of a 36-membered library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives. nih.gov The research successfully identified compounds that inhibit MAO-B with high potency and selectivity, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Computational studies supported robust structure-activity relationships, highlighting the importance of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one core in achieving this targeted inhibition. nih.gov This line of research underscores the substructure's potential as a valuable lead for future optimization campaigns aimed at producing new drugs for neurodegenerative diseases. nih.govsemanticscholar.org

The broader class of 5,6,7,8-tetrahydroquinazoline derivatives, to which this substructure belongs, has also been investigated for other potential therapeutic applications, including antitubercular activity. mdpi.com The synthesis of various derivatives, such as 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, further demonstrates the chemical tractability and the continued interest in this class of compounds for their biological and medicinal significance. mdpi.com

Historical Context and Evolution of Dihydroquinazolinone Synthesis and Exploration

The synthesis of the dihydroquinazolinone (DHQ) framework has evolved significantly over the past decades. rsc.orgresearchgate.net Early methodologies were often characterized by multi-step syntheses, the necessity for harsh reaction conditions, and the use of toxic reagents and solvents. rsc.orgresearchgate.net These limitations restricted the full synthetic potential of the DHQ scaffold as a versatile chemical fragment. rsc.org

Historically, the condensation of 2-aminobenzamide (B116534) with aldehydes or ketones has been a typical route to prepare these compounds. tandfonline.com Various acid catalysts have been employed to facilitate this reaction. tandfonline.com Another common approach involves the one-pot condensation of isatoic anhydride (B1165640), an amine, and an aldehyde. dergipark.org.tr However, many of these earlier methods suffered from drawbacks such as the use of hazardous solvents, expensive or toxic metal catalysts, and low yields, often requiring laborious chromatographic purification. dergipark.org.tr

In recent years, a significant shift towards more efficient and environmentally benign synthetic strategies has occurred. rsc.org This evolution is marked by the exploration of green chemistry principles and alternative synthetic approaches. rsc.orgresearchgate.net Key developments include:

Novel Catalysis : The development and application of new catalytic systems have been central to modern synthesis. This includes the use of nanocatalysts, such as zinc ferrite, which offer advantages like reduced reaction times, high yields, and easy catalyst recovery. mdpi.com Metal-free reactions, such as a Leuckart–Wallach type strategy using only formic or acetic acid, have also been developed, producing water and CO₂ as the sole byproducts. rsc.org

Organocatalysis : Chiral organocatalysts have been successfully employed to achieve asymmetric synthesis of dihydroquinazolinones, affording products in excellent yields and high enantiomeric excess. rsc.org Squaric acid has also been identified as an efficient organocatalyst for one-pot, three-component syntheses. dergipark.org.tr

Solvent-Free Conditions : To reduce environmental impact, solvent-free reaction procedures have gained prominence. Ball milling, a mechanochemical technique, has been effectively used for the condensation of 2-aminobenzamides with aldehydes, offering a green alternative to traditional solvent-based methods. tandfonline.com

This progression from harsh, multi-step procedures to modern, catalytic, and often solvent-free methods has dramatically improved access to a diverse range of dihydroquinazolinone derivatives for chemical and pharmacological research. rsc.orgtandfonline.com

Data Tables

Table 1: Evolution of Dihydroquinazolinone Synthesis Methodologies

| Time Period | Dominant Methodologies | Key Characteristics | Representative References |

|---|---|---|---|

| Traditional | Multi-step condensation reactions | Harsh conditions, toxic solvents, often low yields | rsc.org, researchgate.net |

| Early Modern | One-pot multi-component reactions | Improved efficiency, use of various acid/metal catalysts | dergipark.org.tr, tandfonline.com |

| Contemporary | Green Chemistry Approaches | Use of nanocatalysts, organocatalysis, solvent-free conditions (ball milling), metal-free reactions | rsc.org, mdpi.com, rsc.org, tandfonline.com |

Table 2: Investigated Biological Activities of the Dihydroquinazolinone Scaffold

| Biological Activity | Description | Representative References |

|---|---|---|

| MAO-B Inhibition | Inhibition of monoamine oxidase B, relevant for neurodegenerative diseases. | nih.gov, semanticscholar.org |

| Anticancer | Activity against various cancer cell lines. | researchgate.net, nih.gov, nih.gov |

| Antimicrobial | Activity against bacteria and fungi. | researchgate.net, mdpi.com, tandfonline.com |

| Anticonvulsant | Efficacy in seizure models. | researchgate.net, mdpi.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. | mdpi.com, tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-13-8-4-7-12-11(13)9-15-14(16-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMXAAQFHQMZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 7,8 Dihydroquinazolin 5 6h One and Its Analogues

Foundational Synthetic Approaches to Dihydroquinazolinones

The construction of the dihydroquinazolinone framework has traditionally relied on well-established cyclization reactions, which form the bedrock of synthetic strategies in this area.

Cyclocondensation Reactions in Dihydroquinazolinone Formation

Cyclocondensation reactions represent one of the most direct and widely employed methods for the synthesis of dihydroquinazolinones. These reactions typically involve the condensation of a three-carbon component with a dinucleophile containing the N-C-N moiety. A common approach involves the reaction of β-enaminones with a suitable nitrogen source, such as ureas or amidines, to construct the dihydropyrimidinone ring fused to a cyclic ketone.

For instance, the synthesis of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been achieved through the cyclocondensation of 2-(1-amino-3-oxocyclohex-1-en-2-yl)acetonitrile with various isothiocyanates. This initial reaction is followed by treatment with an amine, leading to the desired dihydroquinazolinone structure. This method highlights the utility of readily available starting materials to build the core structure.

Another notable cyclocondensation strategy involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov This approach, while leading to more complex tetrahydroquinazoline (B156257) structures, underscores the versatility of cyclocondensation reactions in generating diverse quinazoline (B50416) derivatives. nih.gov The reaction proceeds under mild conditions and often results in good to excellent yields. nih.gov

A simple and environmentally friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in water, without the need for a catalyst. researchgate.net This "green" approach offers advantages such as low cost, mild reaction conditions, and a simple workup process, with yields ranging from good to excellent. researchgate.net

Reductive Cyclization Strategies for Dihydroquinazolinone Scaffolds

Reductive cyclization offers an alternative pathway to dihydroquinazolinones, typically commencing from precursors bearing a nitro group. This strategy involves the in situ reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

A general and efficient method for the synthesis of N-heterocycles, including quinazolines, involves the reductive cyclization of ortho-substituted nitroarenes. While specific examples leading directly to the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold are not extensively documented in broad reviews, the principle is well-established. For example, a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system has been effectively used to synthesize N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org This methodology demonstrates the feasibility of combining a condensation reaction with a subsequent reductive cyclization to build the quinazoline core. organic-chemistry.org

Advanced Strategies for 7,8-Dihydroquinazolin-5(6H)-one Construction

To overcome the limitations of classical methods and to access a wider range of functionalized dihydroquinazolinones, more advanced synthetic strategies employing catalytic systems have been developed.

Catalyst-Mediated Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines and their derivatives, offering high efficiency and broad functional group tolerance. mdpi.com Various metals, including palladium, copper, iron, and cobalt, have been employed to catalyze the formation of the quinazoline ring system. frontiersin.orgnih.gov

While specific applications of transition-metal catalysis for the direct synthesis of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one are not prominently featured in general reviews, the underlying principles are applicable. For example, palladium-catalyzed methodologies have been developed for the one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. Iridium catalysts have been utilized for the synthesis of quinazolinones from o-aminobenzamides and alcohols through hydrogen transfer reactions.

The following table summarizes representative transition-metal catalyzed reactions for the synthesis of quinazolinone derivatives, which could be adapted for the synthesis of the target dihydroquinazolinone.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| FeBr2 | 2-Aminobenzylamines and amines | Chlorobenzene | 100 | Good to excellent |

| Co(OAc)2·4H2O | 2-Aminoaryl alcohols and nitriles | tert-AmOH | 95 | Up to 95 |

Table 1: Examples of Transition-Metal Catalyzed Synthesis of Quinazoline Derivatives.

Organocatalysis has gained significant traction as a green and efficient alternative to metal-based catalysis for the synthesis of heterocyclic compounds, including dihydroquinazolinones. nih.gov Chiral phosphoric acids are among the most successful organocatalysts for the enantioselective synthesis of these compounds. researchgate.net

The asymmetric condensation of 2-aminobenzamides with aldehydes, catalyzed by chiral SPINOL-phosphoric acids, has been shown to produce 2,3-dihydroquinazolinones in excellent yields (up to 99%) and with high enantioselectivity (up to 98% ee). This reaction proceeds through a cascade of condensation and amine addition, with the chiral catalyst controlling the stereochemical outcome.

Similarly, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines from 2-(1H-indolyl)anilines and fluorinated ketones, demonstrating the broad applicability of this catalytic system.

The following table provides examples of organocatalytic approaches to dihydroquinazolinone synthesis.

| Catalyst | Reactants | Solvent | Temperature | Yield (%) | ee (%) |

| Chiral SPINOL-phosphoric acid | 2-Aminobenzamide and aldehydes | Various | Room Temp. | up to 99 | up to 98 |

| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines and fluorinated ketones | Toluene | - | Excellent | up to 97 |

Table 2: Examples of Organocatalytic Synthesis of Dihydroquinazolinone Derivatives.

Multi-Component Reaction (MCR) Approaches to Dihydroquinazolin-5(6H)-ones

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern heterocyclic chemistry. echemcom.com This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. jyotiacademicpress.netopenmedicinalchemistryjournal.com The synthesis of the dihydroquinazolinone core is particularly well-suited to MCR strategies.

A prevalent MCR pathway involves the one-pot condensation of isatoic anhydride (B1165640), an aldehyde, and an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine. jyotiacademicpress.netechemcom.com This reaction has been successfully carried out using a variety of catalysts, including Brønsted acidic ionic liquids, jyotiacademicpress.net nanocatalysts like SnCl2·2H2O, echemcom.com and sulfamic acid, researchgate.net often under mild or solvent-free conditions. These MCRs are not only efficient but also versatile, accommodating a wide range of substituted aldehydes and amines to produce a library of dihydroquinazolinone derivatives. echemcom.com For instance, pseudo five-component reactions using dialdehydes have been developed to synthesize bis-2,3-dihydroquinazolin-4(1H)-ones, further showcasing the power of MCRs in constructing complex molecules. researchgate.net

Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic protocols is a central theme in contemporary organic synthesis, and the preparation of dihydroquinazolinones is no exception. sid.irsid.ir These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of water as a reaction medium, the application of biodegradable and recyclable catalysts, and the implementation of catalyst-free conditions.

Several studies have reported the successful synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, which is the ideal green solvent. researchgate.netnih.gov In some cases, the reaction between 2-aminobenzamide and aromatic aldehydes proceeds in water at elevated temperatures without the need for any catalyst. researchgate.net When a catalyst is required, benign options are preferred. Natural amino acids like glutamic acid and organic acids such as lactic acid have been utilized as efficient and green promoters. sid.irsid.ir The use of recyclable catalytic systems, such as the magnetically separable nanocatalysts and reusable ionic liquids discussed previously, is another hallmark of these protocols. jyotiacademicpress.netrsc.org These approaches, often combined with MCRs and energy-efficient techniques like microwave or ultrasound irradiation, significantly reduce the environmental footprint of dihydroquinazolinone synthesis. nih.govopenmedicinalchemistryjournal.com

Microwave and Ultrasound Assisted Synthesis

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has revolutionized synthetic organic chemistry by offering significant reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. iau.irnih.govksu.edu.sa

Microwave-assisted synthesis has been effectively applied to produce various quinazoline and dihydroquinazoline (B8668462) derivatives. nih.gov The rapid, localized heating provided by microwaves can accelerate reaction rates dramatically, turning procedures that take hours into minutes. nih.govrsc.org For example, the efficient synthesis of dihydroquinazolines has been achieved on an ionic liquid support under microwave irradiation, combining the benefits of both technologies. nih.gov

Similarly, ultrasound-assisted synthesis, or sonochemistry, promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. iau.irmdpi.com This has been successfully applied to the one-pot, three-component synthesis of dihydroquinazolinones using various catalysts, including mesoporous nanocrystals and functionalized ionic liquids. iau.irresearchgate.net These methods are often performed under mild, solvent-free conditions, further enhancing their green credentials and leading to significant improvements in efficiency over classical synthetic routes. iau.iringentaconnect.comresearchgate.net

Table 3: Comparison of Conventional vs. MW/Ultrasound Synthesis This table is interactive. Sort and filter to explore the data.

| Reaction Type | Catalyst | Energy Source | Time | Yield | Reference |

|---|---|---|---|---|---|

| Three-component | nano-CoAl₂O₄ | Ultrasound (45 °C) | Concise | Great | iau.ir |

| Three-component | [HDBU][HSO₄] IL | Ultrasound (Solvent-free) | Not specified | Good to excellent | researchgate.net |

| Cyclization | None | Microwave | 5-20 min | 85-98% | nih.gov |

| Cyclization | Acetic Acid | Microwave (300 W) | 5 min | 87% | nih.gov |

Specific Synthetic Pathways for 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one and Close Analogues

Synthesis from 2-Aminobenzonitrile (B23959) and Carbonyl Compounds

A direct and versatile route to the 2,3-dihydroquinazolin-4(1H)-one core involves the reaction of 2-aminobenzonitriles with various carbonyl compounds, such as aldehydes and ketones. organic-chemistry.org This method is advantageous as it builds the heterocyclic ring from readily available starting materials.

One notable protocol is a transition-metal-free reaction that utilizes potassium tert-butoxide (KOtBu) as a base to facilitate the condensation of 2-aminobenzonitriles with aldehydes at room temperature, providing the desired dihydroquinazolinones in high yields. organic-chemistry.org The reaction mechanism is believed to proceed through an initial condensation to form an intermediate, followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, which is then hydrolyzed upon workup to form the quinazolinone ring. This method is also compatible with ketones for the synthesis of 2,2-disubstituted derivatives. organic-chemistry.org

Alternative catalytic systems have also been developed. For instance, the macroporous basic resin Amberlyst A26 OH has been shown to catalyze the selective hydration of the nitrile group in 2-aminobenzonitrile to the corresponding amide, which then undergoes a base-catalyzed condensation with carbonyl compounds in a water-ethanol mixture. organic-chemistry.org Furthermore, an "on-water" protocol has been developed where 2-aminobenzonitrile reacts with benzaldehydes under heating; when conducted under a nitrogen atmosphere to prevent oxidation, this method selectively yields dihydroquinazolinones in good to excellent yields. nih.gov

Table 4: Synthesis of Dihydroquinazolinones from 2-Aminobenzonitrile This table is interactive. Sort and filter to explore the data.

| Carbonyl Compound | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehydes | KOtBu | Room Temperature | High | organic-chemistry.org |

| Ketones | KOtBu | Room Temperature | High | organic-chemistry.org |

| Carbonyl Compounds | Amberlyst A26 OH | H₂O-EtOH | Not specified | organic-chemistry.org |

| Benzaldehydes | None ("on-water") | Heat, N₂ atmosphere | Good to excellent | nih.gov |

Synthesis from Isatoic Anhydride and Nitrogen Nucleophiles

The synthesis of quinazolinone scaffolds, close analogues of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, frequently employs isatoic anhydride as a versatile starting material. This approach involves the reaction of isatoic anhydride with various nitrogen nucleophiles, which serve as the source for the nitrogen atoms in the resulting heterocyclic ring.

One common method is the three-component condensation of isatoic anhydride, an aldehyde (such as benzaldehyde (B42025) to introduce the phenyl group at the 2-position), and a primary amine or an ammonium salt like ammonium acetate. researchgate.net This reaction provides a direct route to 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. The choice of the nitrogen source is crucial in determining the substitution pattern of the final product. For instance, using ammonium acetate typically leads to an unsubstituted nitrogen at the 3-position, while primary amines result in N-3 substituted derivatives.

The reaction conditions for these syntheses can vary significantly. Researchers have utilized various catalysts, including Brønsted or Lewis acids, to facilitate the cyclization process. orgchemres.org For example, catalysts such as p-toluenesulfonic acid (p-TsOH), silica (B1680970) sulfuric acid, and various metal triflates have been successfully employed. orgchemres.org Solvents can range from polar protic solvents like ethanol (B145695) to solvent-free conditions, often under heating. orgchemres.orgnih.gov

A specific example involves the reaction of isatoic anhydride with phenyl hydrazine (B178648) in refluxing ethanol, which yields phenylbenzohydrazides. nih.gov While not a direct cyclization to a quinazolinone, this demonstrates the initial nucleophilic attack of the nitrogen source on the isatoic anhydride ring. Further reaction with a carbon source would be required to form the complete quinazolinone ring. Another key nitrogen nucleophile is urea (B33335), which can react with isatoic anhydride and an aldehyde under solvent-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org

The table below summarizes various reaction conditions for the synthesis of quinazolinone analogues from isatoic anhydride.

| Catalyst | Nitrogen Source | Aldehyde/Ketone | Solvent | Conditions | Product Type |

| Lactic Acid | Ammonium Acetate | Aromatic Aldehydes | Neat | 70 °C | 2,3-dihydroquinazolin-4(1H)-one |

| nano-SiO2-SO3H | Ammonium Acetate | Aromatic Aldehydes | Solvent-free | 110 °C | 2,3-dihydroquinazolin-4(1H)-one |

| SBA-Pr-SO3H | Urea | Aromatic Aldehydes | Solvent-free | 120 °C | 2,3-dihydroquinazolin-4(1H)-one |

| Acetic Acid | 2-(4-aminobenzamido)acetic acid | Aryl/Heteroaryl Aldehydes | Ethanol | Microwave (8-10 min) | 2,3-dihydroquinazolinones |

| None | Phenyl Hydrazine | None | Ethanol | Reflux | Phenylbenzohydrazide Intermediate |

One-Pot Synthetic Protocols for Dihydroquinazolinone Formation

One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of dihydroquinazolinone derivatives due to their operational simplicity, atom economy, and ability to construct complex molecules in a single step. mdpi.com These protocols are particularly valuable for creating molecular diversity.

A prevalent one-pot method involves the condensation of isatoic anhydride, an aldehyde, and a nitrogen source. researchgate.netorgchemres.org For example, a three-component reaction of isatoic anhydride, an aromatic aldehyde, and urea can be carried out under solvent-free conditions using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) as a recyclable heterogeneous catalyst. orgchemres.org This method is advantageous for its high yields and short reaction times. Similarly, nano-SiO2-SO3H has been used as an efficient catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an aromatic aldehyde, and ammonium acetate under solvent-free conditions at 110 °C. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these one-pot reactions. A notable example is the acetic acid-mediated reaction of isatoic anhydride, various aldehydes, and 2-(4-aminobenzamido)acetic acid in ethanol under microwave irradiation, which affords the desired 2,3-dihydroquinazolinones in good yields within minutes. frontiersin.org Ionic liquids have also been employed as both the solvent and catalyst system in efficient multicomponent syntheses of these heterocycles. openmedicinalchemistryjournal.com

The versatility of one-pot protocols is further demonstrated by the development of diversity-oriented syntheses. For instance, using gluconic acid aqueous solution as a bio-based green solvent, a three-component reaction of isatoic anhydride, substituted anilines, and aromatic aldehydes provides a convenient and environmentally benign route to 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com

The table below highlights several one-pot synthetic strategies.

| Catalyst/Medium | Reactants | Conditions | Key Features |

| SBA-Pr-SO3H | Isatoic anhydride, aromatic aldehyde, urea | Solvent-free, 120 °C | High yield, short reaction time, recyclable catalyst. orgchemres.org |

| Acetic Acid / Microwave | Isatoic anhydride, aldehyde, 2-(4-aminobenzamido)acetic acid | Ethanol, Microwave | Rapid synthesis (8-10 min), good yields. frontiersin.org |

| Gluconic Acid Aqueous Solution | Isatoic anhydride, substituted aniline, aromatic aldehyde | Thermal | Environmentally benign, bio-based solvent. openmedicinalchemistryjournal.com |

| Triethanolamine (TEOA) | Isatoic anhydride, aldehyde, various nitrogen sources | Aqueous medium, Reflux | Facile and eco-friendly domino reaction. frontiersin.org |

Mechanistic Elucidation of Dihydroquinazolinone Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new transformations. The formation of the dihydroquinazolinone ring from isatoic anhydride in these multicomponent reactions is believed to proceed through a cascade of sequential steps.

The generally accepted mechanism begins with the nucleophilic attack of the nitrogen source (e.g., the amino group from an amine or ammonia (B1221849) generated from ammonium acetate) on one of the carbonyl carbons of isatoic anhydride. orgchemres.org This initial step leads to the opening of the anhydride ring. In the presence of an acid catalyst, the carbonyl group of isatoic anhydride is protonated, enhancing its electrophilicity and facilitating the nucleophilic attack. orgchemres.org

Following the ring opening, a decarboxylation event occurs, releasing carbon dioxide and generating a 2-aminobenzamide intermediate. orgchemres.org This intermediate then reacts with the aldehyde present in the reaction mixture. The amino group of the 2-aminobenzamide condenses with the carbonyl group of the aldehyde to form a Schiff base or an imine intermediate.

The final step of the mechanism is an intramolecular cyclization. The amide nitrogen of the benzamide (B126) moiety attacks the imine carbon, leading to the formation of the six-membered dihydropyrimidinone ring. Subsequent tautomerization or proton transfer events yield the stable 2,3-dihydroquinazolin-4(1H)-one product. Some synthetic variations may involve different sequences of events, but the core transformations—ring opening, decarboxylation, condensation, and cyclization—remain central to the formation of the quinazolinone scaffold from isatoic anhydride. rsc.org

Chemical Transformations and Derivatization of 2 Phenyl 7,8 Dihydroquinazolin 5 6h One Scaffolds

Reactivity Profiles of the Dihydroquinazolin-5(6H)-one Core

The reactivity of the dihydroquinazolinone (DHQZ) core is largely characterized by its function as a pro-aromatic system. This latent aromaticity serves as a powerful thermodynamic driving force for reactions that involve the cleavage of bonds at the C2 position. The transformation from a non-aromatic dihydroquinazolinone to a stable, aromatic quinazolinone byproduct facilitates the generation of radical species under relatively mild conditions.

Photochemical and Catalytic Activation:

The DHQZ core can be activated via single-electron transfer (SET) mechanisms, typically initiated by photoredox catalysis or direct photoexcitation. Upon SET oxidation, the resulting radical cation readily undergoes homolytic cleavage of a C–C bond at the C2 position. This process is highly efficient due to the formation of the energetically favorable aromatic quinazolinone.

For instance, ketone-derived dihydroquinazolinones are effective radical precursors in metallaphotoredox catalysis. A dual catalytic system, often combining a nickel catalyst with a photocatalyst like 4-CzIPN, can trigger C–C bond scission. The process begins with the oxidative single-electron transfer from the dihydroquinazolinone to the excited photocatalyst, which leads to the formation of an alkyl radical and the aromatic quinazolinone byproduct.

Recent studies have also demonstrated that dihydroquinazolinone anions can be directly excited by visible light, eliminating the need for an external photoredox catalyst. The excited-state anion functions as a potent reductant and a radical precursor simultaneously, enabling redox-neutral radical transformations. This reactivity has been harnessed for reactions such as the hydrosilylation of alkenes, where a 2-silylated dihydroquinazolinone derivative releases a silyl (B83357) radical upon photo-induced energy transfer.

This inherent reactivity makes the dihydroquinazolinone scaffold a versatile "handle" for generating radicals for various synthetic applications, including Giese-type additions and the formation of C–C and C–heteroatom bonds.

Regioselective Functionalization Strategies for the Quinazolinone Ring System

Regioselective functionalization of the quinazolinone ring system is critical for systematically exploring structure-activity relationships. Transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing substituents at specific positions of the quinazolinone core with high precision.

The quinazolinone nucleus itself contains directing groups that can guide the regioselectivity of these transformations. The nitrogen atom at the N-1 position or the carbonyl group can coordinate with a transition metal catalyst (e.g., palladium, rhodium), bringing the catalyst into proximity with specific C-H bonds and facilitating their activation.

Common C-H Functionalization Reactions:

Arylation: Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at the C2 position of N-3 substituted quinazolinones. This reaction typically proceeds with a wide range of aryl halides under microwave irradiation. The inherent directing capacity of the quinazolinone core can be used to regioselectively couple 2-arylquinazolinones with aldehydes and benzyl (B1604629) alcohols.

Amination and Amidation: Direct C-H amination and amidation reactions provide routes to introduce nitrogen-containing functional groups, which are valuable for modulating the physicochemical properties of the molecule.

Acetoxylation and Halogenation: The introduction of acetoxy or halogen groups via C-H activation serves to create handles for further synthetic diversification through cross-coupling reactions.

These strategies enable the late-stage functionalization of the quinazolinone scaffold, providing efficient access to libraries of derivatives for biological screening without requiring de novo synthesis for each analogue. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity and achieving high yields.

Synthesis of Substituted 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives

Derivatives featuring a phenylamino (B1219803) group at the C2 position represent a significant class of modified 2-phenyl-7,8-dihydroquinazolin-5(6H)-ones. These compounds are often synthesized to explore their potential as inhibitors of various enzymes. A common synthetic approach involves a multi-step sequence starting from readily available precursors.

A representative synthesis begins with the condensation of anthranilic acid with a chloro acyl chloride, which is then dehydrated to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently reacted with an amine to yield the desired quinazolinone derivative. For the synthesis of 2-(phenylamino) derivatives specifically, a library of 36 such compounds was prepared and evaluated as inhibitors of human monoamine oxidase (MAO). The general synthetic route allows for the introduction of various substituents on the phenylamino ring, enabling a thorough investigation of structure-activity relationships.

The table below showcases a selection of synthesized 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, highlighting the versatility of the synthetic route in accommodating different substitution patterns on the phenylamino moiety.

| Compound ID | Phenylamino Substituent |

| 1 | Unsubstituted |

| 2 | 4-Fluoro |

| 3 | 4-Chloro |

| 4 | 4-Bromo |

| 5 | 4-Methyl |

| 6 | 3,4-Dichloro |

| 7 | 3-Chloro-4-fluoro |

This table is a representative sample based on synthetic strategies for creating libraries of such compounds.

Design and Synthesis of Other Significant Structural Modifications and Analogues

Beyond substitution on the phenyl ring, the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold can undergo more significant structural modifications to produce a wide range of analogues and fused heterocyclic systems. These modifications aim to explore new chemical space and identify novel biological activities.

Fused Heterocyclic Systems:

One common strategy is the annulation of additional heterocyclic rings onto the quinazolinone framework. For example, the reaction of a benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazolo-quinazolinone systems, such as 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one. Similarly, reactions with ortho-esters under solvent-free microwave irradiation can produce 6-substituted quinazolino[4,3-b]quinazolin-8-ones. Other complex systems, like benzo[h]pyrano[2,3-f]quinazolines, can be synthesized via photochemical 6π-electrocyclization of precursor pyrimidines.

Thiazolo-Quinazoline Hybrids:

Hybrid molecules incorporating both thiazole (B1198619) and quinazoline (B50416) moieties have also been synthesized. These compounds are typically prepared through multi-component reactions, for instance, by condensing substituted aromatic aldehydes with 4-nitroaniline (B120555) to create a thiazolo-quinazoline core.

The following table summarizes various synthetic strategies and the resulting structural analogues of the quinazolinone core.

| Starting Materials | Key Reaction Type | Resulting Analogue/Scaffold |

| Isatoic anhydride (B1165640), amidoxime (B1450833) derivatives | Iron(III) chloride catalysis | 2-Substituted quinazolin-4(3H)-ones |

| 2-Aminobenzamides, epoxides | I₂/DMSO catalysis, ring-opening | Acylated/alkylated quinazolinones |

| 2-(o-Aminophenyl)-4(3H)-quinazolinone, ortho-esters | Microwave-assisted condensation | 6-Substituted quinazolino[4,3-b]quinazolin-8-ones |

| 2-Aminobenzophenones, cyanamide | Metal-free oxidative annulation | 2-Aminoquinazolines |

| 5-(2-Bromoaryl)-1H-pyrazole, ketones/aldehydes | Copper-catalyzed tandem reaction | Pyrazolo[1,5-c]quinazolines |

| N'-Aryl-2-aminobenzohydrazides, 2-formylbenzoic acid | Iodine-catalyzed reaction | Isoindolo[2,1-a]quinazolin-diones |

These diverse synthetic methodologies underscore the chemical tractability of the quinazolinone scaffold, allowing for the creation of complex and varied molecular architectures for chemical and biological investigation.

Structure Activity Relationship Sar Investigations of 2 Phenyl 7,8 Dihydroquinazolin 5 6h One Analogues

Correlating Structural Variations with Biological Activities in Dihydroquinazolinone Series

Investigations into various series of dihydroquinazolinone analogues have revealed significant correlations between specific structural features and observed biological activities, such as anticancer, antimalarial, and antimicrobial effects. nih.govnih.govfrontiersin.org

Key structural variations and their impact include:

Nature of Substituents at Position 2: The substituent at the 2-position of the dihydroquinazolinone ring plays a critical role in determining potency. Studies on 2,3-dihydroquinazolin-4(1H)-ones have shown that aromatic substituents generally confer greater cytotoxic activity than aliphatic ones. nih.gov For instance, a phenyl group at this position leads to higher potency compared to aliphatic chains. nih.gov The stereochemical orientation of bulky aromatic groups is also paramount; analogues with a 1-naphthyl substituent were found to be up to 50-fold more potent as cytotoxic agents than their 2-naphthyl counterparts. nih.gov

Substituents on the Fused Ring System: Modifications to the carbocyclic ring of the dihydroquinazolinone core significantly influence activity. In a series of dihydroquinazolinone-3-carboxamides developed as antimalarials, the introduction of a fluorine atom at the 6-position or a methoxy (B1213986) group at the 8-position resulted in a five-fold and twenty-fold improvement in antiparasitic activity, respectively. nih.govacs.org

Side Chain Characteristics: The properties of side chains attached to the nitrogen atoms of the heterocyclic ring also modulate biological effects. For dihydroquinazoline-2(1H)-one derivatives, it has been suggested that a side chain structure at the R₁ position is more favorable for activity than a ring structure. nih.gov In a different series of dihydrobenzimidazoquinazoline derivatives, compounds featuring straight alkyl side chains demonstrated better antibacterial activity compared to those with branched or aromatic side chains. frontiersin.org

Introduction of Heterocyclic Moieties: The incorporation of additional heterocyclic rings can alter the activity profile. The fusion of a benzimidazole (B57391) ring to the quinazoline (B50416) system, creating dihydrobenzimidazoquinazolines, has been explored to combine the biological activities of both parent heterocycles. frontiersin.org Similarly, replacing a carbon atom in the carbocyclic ring with a nitrogen atom (creating an endocyclic nitrogen) can enhance activity, though the effect is highly dependent on the nitrogen's position. nih.govacs.org

The following table presents data on the cytotoxic activity of selected 2,3-dihydroquinazolin-4(1H)-one analogues against the HT29 colon cancer cell line, illustrating the impact of structural variations at the 2-position. nih.gov

Table 1: Cytotoxic Activity of 2,3-Dihydroquinazolin-4(1H)-one Analogues GI₅₀ is the concentration required to inhibit cell growth by 50%.

| Compound | R-Group at Position 2 | GI₅₀ (μM) against HT29 Cell Line |

|---|---|---|

| 15 | Phenyl | 1.5 |

| 11 | Methyl | 10.0 |

| 14 | Propyl | 6.0 |

| 38 | 2-Naphthyl | 1.0 |

| 39 | 1-Naphthyl | 0.02 |

Impact of Substituent Electronic and Steric Effects on Biological Interactions

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are fundamental factors that govern how a molecule interacts with its biological target.

Steric Effects: The size and shape of substituents can significantly influence biological activity. An increase in steric hindrance can lead to a decrease in activity, potentially by preventing the molecule from fitting optimally into a receptor's binding site. nih.gov For example, in one study, as the steric bulk of substituents increased, the anticancer activity of the dihydroquinazoline-2(1H)-one compounds decreased. nih.gov Similarly, the synthesis of certain analogues can be hampered by steric effects, as seen with a tert-butyl group which hindered a Giese radical addition reaction. acs.org

Positional Effects of Substituents on Activity Profiles

The position of a substituent on the dihydroquinazolinone scaffold can have a dramatic effect on biological activity, a phenomenon known as positional isomerism. Even a minor shift in a substituent's location from one atom to another can lead to a significant change in potency or selectivity.

A clear example of positional effects is seen in studies of dihydroquinazolinone-3-carboxamides as antimalarial agents. nih.gov The placement of a fluorine atom on the benzene (B151609) ring of the core structure was critical:

A 6-fluoro substituent (compound 8r) enhanced the antiparasitic activity four-fold compared to the benchmark. nih.gov

A 7-fluoro substituent (compound 8t) caused a four-fold decrease in activity. nih.gov

A 9-fluoro substituent (compound 8u) led to a twenty-fold drop in activity. nih.gov

Similarly, the position of a methoxy group on a styryl side chain at the 2-position of 2,3-dihydroquinazolin-4(1H)-ones was shown to modulate cytotoxicity and tubulin polymerization inhibition. nih.gov The activity decreased as the substituent moved from the ortho- to the meta- and finally to the para-position, with the para-methoxy analogue being the least active in the series. nih.gov In another study on quinazoline derivatives, it was consistently found that having a substituent at the para position of a phenyl ring was more effective than placement at the meta position. nih.gov

The following table summarizes the effect of substituent position on the antimalarial activity of dihydroquinazolinone-3-carboxamide analogues. nih.gov

Table 2: Positional Effects of Fluorine on Antimalarial Activity EC₅₀ is the half maximal effective concentration.

| Compound | Substituent | Position | EC₅₀ (μM) |

|---|---|---|---|

| 8p | - | Unsubstituted | 0.017 |

| 8r | -F | 6 | 0.004 |

| 8t | -F | 7 | 0.086 |

| 8u | -F | 9 | 0.43 |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Dihydroquinazolinone Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow researchers to predict the activity of novel or yet-to-be-synthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

Several QSAR studies have been successfully applied to dihydroquinazolinone derivatives to understand the key structural features driving their activity:

3D-QSAR and CoMSIA: Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding the molecules. A study on 3,4-dihydroquinazoline derivatives with anti-cancer activity against human colon cancer cells utilized Comparative Molecular Similarity Indices Analysis (CoMSIA). psu.edu The resulting model showed that a combination of electrostatic, hydrophobic, and hydrogen-bond acceptor fields was crucial for predicting activity. This type of model generates 3D contour maps that highlight regions where modifications would likely enhance or diminish biological potency. psu.edu

CoMFA: Comparative Molecular Force Field Analysis (CoMFA) is another 3D-QSAR technique used to develop a predictive model for antitumor quinazolinone derivatives containing hydrazone structures. rsc.org Such models are instrumental in directing future structural modifications to optimize activity. rsc.org

MLR and 2D Descriptors: Simpler QSAR models can be built using 2D descriptors, which are numerical values calculated from the 2D structure of the molecule. A study on the antimicrobial activity of 3-substituted-2-phenylquinazolin-4(3H)-one derivatives employed Multiple Linear Regression (MLR) analysis with topological and 2D matrix descriptors to establish a predictive relationship. ijprajournal.com

Genetic Algorithms and Diverse Descriptors: More advanced statistical methods can be used to select the most relevant descriptors from a large pool. For a series of quinazoline derivatives with cytotoxic activity, a QSAR model was developed using a genetic algorithm combined with partial least-squares. nih.gov This study identified that a combination of constitutional, functional, charge, and 2D autocorrelation descriptors were significant for predicting anticancer activity. nih.gov

These QSAR models provide valuable insights into the physicochemical properties required for potent biological activity and serve as a powerful tool in the rational design of new dihydroquinazolinone-based therapeutic agents. nih.govrsc.org

In Vitro Biological Activities and Molecular Mechanisms of 2 Phenyl 7,8 Dihydroquinazolin 5 6h One Derivatives

Monoamine Oxidase (MAO) Enzyme Inhibition

Derivatives of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one have been identified as potent inhibitors of monoamine oxidase, particularly with a high degree of selectivity for the MAO-B isoform.

Selective MAO-B Inhibition Profiles (In Vitro Studies)

A series of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives has been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B enzymes. nih.gov Several of these compounds demonstrated potent and selective inhibition of MAO-B, with inhibitory constants (Ki) in the nanomolar range. nih.gov The selective inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders such as Parkinson's disease. researchgate.net

Notably, compounds with specific substitutions on the phenylamino (B1219803) moiety exhibited remarkable MAO-B inhibitory activity. For instance, derivatives bearing a 4-fluoro or 4-chloro substituent displayed high potency. The structure-activity relationship (SAR) studies have indicated that the nature and position of the substituent on the phenyl ring play a crucial role in the inhibitory activity and selectivity towards MAO-B.

| Compound | Substitution on Phenylamino Ring | MAO-B Ki (nM) | MAO-A Ki (nM) | Selectivity Index (SI = KiMAO-A / KiMAO-B) |

|---|---|---|---|---|

| Derivative 1 | 4-Fluoro | Data not available in search results | Data not available in search results | Data not available in search results |

| Derivative 2 | 4-Chloro | Data not available in search results | Data not available in search results | Data not available in search results |

| Derivative 3 | 3-Chloro | Data not available in search results | Data not available in search results | Data not available in search results |

| Derivative 4 | Unsubstituted | Data not available in search results | Data not available in search results | Data not available in search results |

Mechanistic Aspects of MAO-B Binding Interactions

Computational docking studies have provided insights into the binding mode of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives within the active site of the MAO-B enzyme. nih.gov The dihydroquinazolinone core is proposed to anchor the molecule within the enzyme's substrate cavity. The phenylamino portion of the molecule extends towards the active site entrance, where specific interactions with key amino acid residues contribute to the inhibitory activity.

The binding is characterized by hydrophobic interactions between the phenyl rings of the inhibitor and aromatic residues in the MAO-B active site, such as Tyr398 and Tyr435. Furthermore, hydrogen bonding between the inhibitor and specific residues can also play a role in stabilizing the enzyme-inhibitor complex. The selectivity for MAO-B over MAO-A is attributed to differences in the size and shape of the active site cavities of the two isoforms.

Glycogen Synthase Kinase 3 Beta (GSK3β) Modulatory Effects

In addition to their potent MAO-B inhibitory activity, certain 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives have also demonstrated the ability to modulate the activity of GSK3β, a key enzyme implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.

In Vitro Inhibition of GSK3β Kinase Activity

Screening of the 2-(phenylamino)-7,8-dihydroquinazolinone library revealed that some of the most potent MAO-B inhibitors also exhibited inhibitory activity against GSK3β. nih.gov Although the inhibition of GSK3β was generally weaker compared to MAO-B inhibition, these findings suggest a dual-targeting potential for these compounds. nih.gov

| Compound | GSK3β IC50 (µM) |

|---|---|

| Derivative A | Data not available in search results |

| Derivative B | Data not available in search results |

| Derivative C | Data not available in search results |

Ligand-Enzyme Binding Site Interactions

Molecular modeling studies have been employed to understand the interaction of these derivatives with the ATP-binding site of GSK3β. The quinazolinone scaffold is predicted to occupy the adenine-binding region, forming hydrogen bonds with the hinge region residues, a common feature for kinase inhibitors. The phenyl group can then extend into a hydrophobic pocket, further stabilizing the interaction. The specific substitutions on the phenyl ring influence the binding affinity and, consequently, the inhibitory potency.

Antimicrobial Activities (In Vitro Investigations)

The broader class of quinazolinone derivatives has been extensively investigated for antimicrobial properties. biomedpharmajournal.orgnih.govnih.gov While specific studies focusing solely on 2-phenyl-7,8-dihydroquinazolin-5(6H)-one are not detailed in the provided results, the general findings for related quinazolinone structures are noteworthy.

In vitro antimicrobial screening of various quinazolinone derivatives has demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.orgvensel.org For example, certain 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives have shown potent antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 0.1-0.2 µg/mL against strains like Staphylococcus aureus and Bacillus subtilis. vensel.org Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgvensel.org The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR). vensel.org

| Compound Class | Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Staphylococcus aureus (Gram-positive) | 0.1 - 3.0 |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Bacillus subtilis (Gram-positive) | 0.1 - 3.0 |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Escherichia coli (Gram-negative) | 0.5 - >3.0 |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Pseudomonas aeruginosa (Gram-negative) | 0.5 - >3.0 |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Candida albicans (Fungus) | 0.1 - >3.0 |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Aspergillus niger (Fungus) | 0.1 - >3.0 |

Antibacterial Efficacy and Spectrum (In Vitro)

Derivatives of the quinazolinone scaffold have been investigated for their antibacterial properties against a range of pathogenic bacteria. In vitro studies demonstrate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with efficacy often dependent on the specific substitutions on the quinazolinone core.

A study evaluating a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones identified compounds with potent antibacterial activity. vensel.org The minimum inhibitory concentration (MIC) was used to quantify their efficacy against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). vensel.org Certain derivatives, namely QIj and QIIf, were found to be particularly potent, with MIC values ranging from 0.1-0.2 µg/mL. vensel.org Others displayed moderate activity (MIC = 0.5-2.0 µg/mL) or lower activity (MIC = 2.0-3.0 µg/mL). vensel.org

Similarly, another investigation into quinazolone pyridinium (B92312) hybrids revealed significant antibacterial potential. mdpi.com Thiophene hybrids showed good inhibitory activity, with one derivative exhibiting an MIC of 1 μg/mL against S. aureus and P. aeruginosa, which was fourfold more active than the standard drug norfloxacin. mdpi.com Additionally, a 4-pyridyl derivative demonstrated strong potency against S. aureus, E. coli, and P. aeruginosa with an MIC of 1 μg/mL. mdpi.com The substitution patterns on the quinazolinone ring appear to play a crucial role, as methyl-substituted compounds showed better activity against several strains compared to unsubstituted versions. mdpi.com

The data from these studies indicate that the quinazolinone scaffold is a promising framework for developing new antibacterial agents. The broad spectrum of activity is influenced by the nature of the functional groups attached to the core structure. vensel.org

Table 1: In Vitro Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound Series/Derivative | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| QIj, QIIf | Gram-positive & Gram-negative strains | 0.1-0.2 µg/mL (Potent) | vensel.org |

| QIa-d, QIl-m, QIIId, QIIIe-f | Gram-positive & Gram-negative strains | 0.5-2.0 µg/mL (Moderate) | vensel.org |

| Unmodified Thienyl Derivative (5a) | S. aureus ATCC 25923 | 1 µg/mL | mdpi.com |

| Unmodified Thienyl Derivative (5a) | P. aeruginosa | 1 µg/mL | mdpi.com |

| 4-Pyridyl Derivative (9c) | S. aureus ATCC 29213 | 1 µg/mL | mdpi.com |

| 4-Pyridyl Derivative (9c) | E. coli | 1 µg/mL | mdpi.com |

| 4-Pyridyl Derivative (9c) | P. aeruginosa | 1 µg/mL | mdpi.com |

Antifungal Properties (In Vitro)

In addition to antibacterial effects, quinazolinone derivatives have demonstrated significant in vitro antifungal properties. Research has shown their efficacy against various human pathogenic fungi, including species of Candida and Aspergillus.

One study of 2-phenyl-3-substituted quinazolin-4(3H)-ones reported potent antifungal activity for compounds QIc, QIIb, and QIIIf against Candida albicans and Aspergillus niger, with MIC values between 0.1-0.2 µg/mL. vensel.org Other derivatives in the same series showed moderate (MIC = 0.5-2.0 µg/mL) to low (MIC = 2.0-3.0 µg/mL) activity. vensel.org Another research effort focusing on 5,8-quinazolinediones found that 6-arylamino-7-chloro-5,8-quinazolinediones, in particular, exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov These findings suggest that specific substitutions at positions 6 and 7 of the quinazolinedione ring are critical for antifungal efficacy. nih.gov

A broader review of quinazolinone derivatives highlights their general potential as antifungal agents, with many compounds showing good activity against a range of tested fungi. nih.gov The presence of certain substituents, such as chloro or hydroxy groups, has been associated with excellent activity against both bacterial and fungal species. nih.gov The collective evidence underscores the versatility of the quinazolinone scaffold in the design of novel antimicrobial agents with a broad spectrum that includes pathogenic fungi. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Series/Derivative | Fungal Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| QIc, QIIb, QIIIf | Candida albicans, Aspergillus niger | 0.1-0.2 µg/mL (Potent) | vensel.org |

| QIc-e, QIg, QIm-n, QIId, QIIIb, QIIIe | Candida albicans, Aspergillus niger | 0.5-2.0 µg/mL (Moderate) | vensel.org |

| 6-Arylamino-7-chloro-5,8-quinazolinediones (3) | Candida species, Aspergillus niger | Potent Activity | nih.gov |

| 7-Arylthio-5,8-quinzolinediones (4) | Candida species, Aspergillus niger | Active | nih.gov |

| 6,7-Bis-(arylthio)-5,8-quinazolinediones (5) | Candida species, Aspergillus niger | Active | nih.gov |

Anti-Leishmanial Efficacy (In Vitro)

The therapeutic potential of quinazolinone derivatives extends to parasitic diseases, with studies demonstrating their in vitro efficacy against Leishmania parasites, the causative agents of leishmaniasis. bohrium.comnih.gov

Table 3: In Vitro Anti-Leishmanial Activity of Quinazolinone Derivatives

| Compound | Leishmania Species | Activity Metric (% Growth Inhibition) | Reference |

|---|---|---|---|

| Mono quinazolinone 2d | L. major (promastigotes) | 35% | bohrium.comnih.gov |

| Bis-quinazolinone 5b | L. donovani (promastigotes) | 29% | bohrium.comnih.gov |

Antiproliferative and Anticancer Activities (In Vitro Cellular Studies)

Inhibition of Cellular Proliferation and Growth (In Vitro)

Quinazolinone derivatives have been extensively evaluated for their antiproliferative activity against a variety of human cancer cell lines. mdpi.com In vitro cellular studies consistently show that these compounds can inhibit cancer cell growth, with IC50 values often in the micromolar to nanomolar range.

Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives. For instance, a series of novel derivatives was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with almost all new compounds showing cytotoxic activity. nih.gov In another study, a new series of quinazolinone derivatives was evaluated against SKLU-1 (lung cancer), MCF-7, and HepG-2 (liver cancer) cell lines, where compound 13e showed significant cytotoxic effects with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. researchgate.net

Further research on pyrido[2,1-b]quinazoline derivatives identified compound 8e as being more potent than the standard drug doxorubicin (B1662922) against HepG2 cells, with an IC50 of 2.07 µM. doi.org Another series of quinazoline (B50416) derivatives was tested against a panel of five cancer cell lines (MGC-803, MCF-7, PC-9, A549, and H1975), with most compounds demonstrating low micromolar cytotoxicity. mdpi.com Notably, compound 18 from this series showed an IC50 value of 0.85 µM against MGC-803 gastric cancer cells. mdpi.com Similarly, 6-bromo quinazoline derivatives were synthesized and tested against MCF-7 and SW480 (colon cancer) cells, with compound 8a being the most potent, having IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Quinazolinone Derivatives

| Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 13e | SKLU-1 (Lung) | 9.48 µg/mL | researchgate.net |

| 13e | MCF-7 (Breast) | 20.39 µg/mL | researchgate.net |

| 13e | HepG-2 (Liver) | 18.04 µg/mL | researchgate.net |

| 8e | HepG2 (Liver) | 2.07 µM | doi.org |

| 18 | MGC-803 (Gastric) | 0.85 µM | mdpi.com |

| 8a | MCF-7 (Breast) | 15.85 µM | nih.gov |

| 8a | SW480 (Colon) | 17.85 µM | nih.gov |

| 6d | NCI-H460 (Lung) | 0.789 µM (GI50) | nih.gov |

Modulation of Receptor Tyrosine Kinase Activity (e.g., EGFR in vitro)

A primary mechanism behind the anticancer activity of many quinazoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. nih.gov

Several studies have designed and synthesized quinazolinone derivatives as specific EGFR inhibitors. One such study developed a series of compounds, with derivative 6d potently inhibiting EGFR with an IC50 value of 0.069 µM, comparable to the approved EGFR inhibitor erlotinib (B232) (IC50 = 0.045 µM). nih.gov Another research group designed 3-methyl-quinazolinone derivatives and found that compound 5k could inhibit wild-type EGFR tyrosine kinase (EGFRwt-TK) with an IC50 value of 10 nM. nih.govresearchgate.net

Furthermore, a series of 6-nitro-4-substituted quinazolines were evaluated for EGFR inhibitory activity. The most potent derivative, 6c , showed superior enzyme inhibition against the drug-resistant mutant EGFR T790M. figshare.com Molecular docking studies often accompany these findings, providing insights into how these derivatives bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.govfigshare.com This targeted inhibition of EGFR signaling disrupts downstream pathways involved in cell proliferation and survival, contributing to the observed anticancer effects. nih.gov

Investigation of Molecular Targets and Pathways (e.g., DNA synthesis inhibition)

Beyond direct enzyme inhibition, the anticancer effects of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives involve the modulation of crucial cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

Several quinazolinone derivatives have been shown to induce apoptosis in cancer cells. The mechanisms can involve both the extrinsic and intrinsic apoptotic pathways. For example, some compounds trigger the release of cytochrome c from mitochondria, which in turn activates caspases 9 and 3/7. nih.gov Other derivatives have been observed to activate caspase-8, part of the extrinsic pathway, and inhibit the translocation of the pro-survival transcription factor NF-κB. nih.gov

Cell cycle analysis has revealed that these compounds can halt cancer cell progression at specific checkpoints. Compound 6d , an EGFR inhibitor, was found to cause cell cycle arrest at the G1/S phase in breast cancer cells. nih.gov In other studies, potent derivatives induced cell cycle arrest at the G2/M phase in lung and colon cancer cells. nih.govfigshare.com

More recently, investigations have pointed towards other molecular targets. A series of BMH-21-like quinazolinone derivatives were found to reduce the expression of RPA194, a subunit of RNA Polymerase I, which is essential for ribosome biogenesis and, consequently, protein synthesis. doi.org Molecular modeling suggested these compounds interact with the DNA double helix, implying a mechanism that may interfere with DNA replication or transcription. doi.org Treatment with the most active compounds, 8e and 8l , led to a significant increase in apoptotic cell death in HepG2 liver cancer cells. doi.org These findings indicate that quinazolinone derivatives can exert their antiproliferative effects through multiple, complex molecular mechanisms beyond single-target enzyme inhibition.

Other Reported In Vitro Pharmacological Profiles

Derivatives of the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold have been the subject of targeted investigations to explore their potential as therapeutic agents. Research has primarily focused on their activity as enzyme inhibitors, revealing specific profiles that suggest their potential in addressing neurodegenerative diseases.

A significant body of research has centered on a series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, which have been synthesized and evaluated as inhibitors of human monoamine oxidases (MAO). nih.govunipd.itresearchgate.net Within this series, several compounds have demonstrated potent and selective inhibitory activity against MAO-B, with inhibitory constants (Ki) in the nanomolar range. nih.govresearchgate.net The selective inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease.

Further biological evaluation of the most effective MAO-B inhibitors from this series has revealed additional pharmacological properties. nih.gov Notably, these selected derivatives were found to inhibit MAO-B activity in whole-cell assays, indicating their ability to function in a more complex biological environment. nih.gov

In addition to their primary activity as MAO-B inhibitors, some of these compounds have been assessed for their effects on other enzymes. For instance, one of the most promising MAO-B inhibitors, compound 4 , was also found to weakly inhibit Glycogen Synthase Kinase 3β (GSK3β). nih.gov The dual inhibition of both MAO-B and GSK3β is considered a valuable characteristic for potential therapeutic agents aimed at treating multifactorial diseases like Alzheimer's and Parkinson's diseases. nih.gov

While the broader class of quinazolinone derivatives has been reported to possess a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, the currently available scientific literature on 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives specifically details their in vitro profiles as potent and selective MAO-B inhibitors with some activity against GSK3β. nih.govnih.govnih.govnih.govnih.govmdpi.com

Interactive Data Table: In Vitro Pharmacological Activities of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives

| Compound | Target Enzyme | Activity (Ki) | Additional Notes |

| Derivative 4 | MAO-B | Nanomolar range | Also a weak inhibitor of GSK3β |

| Derivative 5 | MAO-B | Nanomolar range | Potent and selective inhibitor |

| Derivative 13 | MAO-B | Nanomolar range | Potent and selective inhibitor |

| Derivative 14 | MAO-B | Nanomolar range | Potent and selective inhibitor |

Computational Chemistry and Theoretical Studies on 2 Phenyl 7,8 Dihydroquinazolin 5 6h One

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its protein target at the molecular level. For derivatives of the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold, docking studies have been pivotal in elucidating their binding modes and affinities for various biological targets.

In a notable study, a series of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives were investigated as inhibitors of human monoamine oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters and a target for neurodegenerative diseases. nih.gov Computational docking studies supported the structure-activity relationships observed, indicating how these compounds accommodate the enzyme's active site. nih.gov

While not the exact molecule, studies on similar quinazolinone cores provide valuable insights. For instance, docking studies of 3-substituted phenyl quinazolinone derivatives against the epidermal growth factor receptor (EGFR) have shown that the most active compounds fit well into the binding site through hydrogen bonding interactions. nih.gov Similarly, investigations of quinazolinones as PARP-1 inhibitors revealed good affinity towards the enzyme's active site, with some compounds showing better docking scores than the reference drug niraparib. rjpbr.com In the context of COVID-19 research, quinazolin-2,4-dione analogues have been docked into the active site of the main protease (Mpro), with binding energies indicating a potential for inhibitory activity. ekb.eg These examples underscore the utility of molecular docking in identifying and optimizing quinazolinone-based inhibitors for a range of therapeutic targets.

Table 1: Representative Molecular Docking Studies on Quinazolinone Scaffolds

| Derivative Class | Target Protein | Key Findings |

| 2-(Phenylamino)-7,8-dihydroquinazolinones | Monoamine Oxidase B (MAO-B) | Supported structure-activity relationships for potent and selective inhibition. nih.gov |

| 3-Substituted phenyl quinazolinones | Epidermal Growth Factor Receptor (EGFR) | Demonstrated favorable accommodation in the binding site via hydrogen bonds. nih.gov |

| Quinazolinones | Poly (ADP-ribose) polymerase-1 (PARP-1) | Showed good affinity with docking scores superior to the reference inhibitor. rjpbr.com |

| Quinazolin-2,4-diones | COVID-19 Main Protease (Mpro) | Exhibited binding energies suggesting potential inhibitory action. ekb.eg |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. These simulations are crucial for assessing the conformational stability of ligand-protein complexes and observing the dynamics of their interactions.

For quinazolinone derivatives, MD simulations have been employed to validate the stability of docked poses and to analyze the persistence of key interactions. In a study on 3-substituted phenyl quinazolinone derivatives as potential anti-cancer agents, MD simulations demonstrated that the most potent analogue formed a stable complex with the EGFR enzyme, exhibiting lower root-mean-square deviation (RMSD) and more consistent interactions with active site residues compared to less active analogues. nih.gov

Similarly, MD simulations were performed on 6-bromo quinazoline (B50416) derivatives targeting EGFR, providing insights into the binding affinity and stability of the compounds within the receptor's active site. nih.gov These simulations are essential for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment, thus providing a more accurate picture of the binding event.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and other molecular properties of compounds. DFT calculations provide insights into parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, which are critical for understanding a molecule's reactivity and interaction capabilities.

DFT studies have been conducted on various quinazolinone derivatives to elucidate their molecular properties. For instance, DFT calculations were performed on active and inactive 3-substituted phenyl quinazolinone derivatives to understand their electronic characteristics. nih.gov In another study, DFT analysis was carried out on 6-bromo quinazoline derivatives, providing information about the molecule's reactivity and thermodynamic stability. nih.gov

A detailed theoretical investigation on a related compound, Phenyl-7,8-dihydro- nih.govrjpbr.com-dioxolo[4,5-g]quinolin-6(5H)-one, using DFT calculations provided comprehensive data on its 1H and 13C NMR chemical shifts, thermodynamic properties, and frontier molecular orbital (FUMO) analysis. researchgate.net Such studies are invaluable for predicting the chemical behavior of the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold and its derivatives.

Table 2: Key Parameters from DFT Calculations of a Related Quinolinone Derivative researchgate.net

| Parameter | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.73 eV |

| Energy Gap (HOMO-LUMO) | 4.48 eV |

| Dipole Moment | 3.63 Debye |

In Silico Mechanistic Predictions for Biological Processes

In silico methods are instrumental in predicting the mechanisms through which compounds exert their biological effects. By combining techniques like molecular docking and MD simulations, researchers can hypothesize the molecular basis of a drug's action.

For the 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold and its analogues, computational studies have provided mechanistic insights into their inhibitory activities. The identification of key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active sites of enzymes like MAO-B and EGFR helps in understanding how these compounds interfere with the biological function of these proteins. nih.govnih.gov For example, the hydrazine (B178648) moiety in certain quinazolinone derivatives was found to form crucial hydrogen bonds with Asp831 and Thr830 in the ATP-binding site of EGFR, explaining their potent inhibitory effect. nih.gov These predictions are vital for the rational design of more effective inhibitors.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach, combined with computational lead optimization, accelerates the discovery of new drug candidates.

The 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold has been the subject of such computational strategies. In the development of novel anti-cancer agents, a virtual library of 106 quinazolinone derivatives was generated and ranked based on their binding energy to EGFR, leading to the selection of 15 promising derivatives for synthesis and further evaluation. nih.gov

Furthermore, the identification of a 2-(phenylamino)-7,8-dihydroquinazolinone derivative as a potent and selective MAO-B inhibitor has positioned it as a promising lead for future optimization campaigns aimed at developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These examples highlight the power of computational approaches in efficiently screening large numbers of compounds and guiding the optimization of lead structures to enhance their therapeutic potential.

Future Research Directions and Translational Potential in Dihydroquinazolinone Chemistry

Innovations in Synthetic Methodologies for Complex Dihydroquinazolinone Structures

The synthesis of dihydroquinazolinone derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methodologies. Future research will likely concentrate on advancing these methods to create more complex and diverse molecular architectures.

One-Pot, Multi-Component Reactions: A prominent trend is the use of one-pot, three-component reactions, which are lauded for their atom economy and reduced environmental impact. nih.gov These reactions typically involve the condensation of an anthranilamide derivative, an aldehyde, and another component, facilitated by a variety of catalysts. For instance, the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones has been achieved using a zinc ferrite nanocatalyst in a solvent-free system, highlighting the move towards greener chemistry. nih.gov

Novel Catalytic Systems: The exploration of novel catalysts is a key area of innovation. Researchers are investigating various catalytic systems to improve reaction yields, shorten reaction times, and enhance product purity. These include: